Cas no 93-98-1 (N-Phenylbenzamide)

N-Phenylbenzamide structure
N-Phenylbenzamide structure
Product Name:N-Phenylbenzamide
CAS-nummer:93-98-1
MF:C13H11NO
MW:197.232543230057
MDL:MFCD00003069
CID:34724
PubChem ID:7168
Update Time:2024-10-26

N-Phenylbenzamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-Phenylbenzamide
    • N-BENZOYLANILINE
    • BENZANILIDE
    • Benzamide, N-phenyl-
    • Benzanilid
    • Benzoic acid anilide
    • Benzoylanilide
    • Benzamide,N-phenyl
    • N-benzoylphenylamine
    • N-Phenyl-benzamide
    • phenyl-N-benzamide
    • Benzanilide (8CI)
    • N-Phenylbenzamide (ACI)
    • N-Phenylbenzenecarboxamide
    • N-Phenylethylbenzamide
    • NSC 3131
    • PMSA 953
    • N-Phenyl benzamide
    • 93-98-1
    • SCHEMBL31966
    • E74233
    • AKOS000492910
    • SY020326
    • AE-641/31373004
    • SB75698
    • HMS1542M14
    • SR-01000630713-1
    • CS-0181198
    • EN300-15536
    • BENZANILIDE [MI]
    • Q421501
    • NSC-3131
    • N-Phenylbenzoic acid amide
    • NSC3131
    • aniline, N-benzoyl-
    • Benzanilide, 98%
    • DTXSID9059096
    • AC-21003
    • CCG-40583
    • Z27782673
    • SCHEMBL8861823
    • Benzanilide (165 degrees C) Melting Point Standard
    • CHEMBL115523
    • PS-11216
    • BDBM50162303
    • n-benzoyl aniline
    • HY-W115609
    • BRD-K72443974-001-01-0
    • STK036609
    • AI3-01046
    • AK1B12366O
    • B0016
    • F0808-0359
    • EINECS 202-292-7
    • TimTec1_003094
    • Benzanilide, analytical standard
    • DB-013672
    • UNII-AK1B12366O
    • MFCD00003069
    • NS00001213
    • MDL: MFCD00003069
    • Inchi: 1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
    • InChI-sleutel: ZVSKZLHKADLHSD-UHFFFAOYSA-N
    • LACHT: O=C(C1C=CC=CC=1)NC1C=CC=CC=1
    • BRN: 1102980

Berekende eigenschappen

  • Exacte massa: 197.08400
  • Monoisotopische massa: 197.084064
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 203
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: none
  • Topologisch pooloppervlak: 29.1

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1,315 g/cm3
  • Smeltpunt: 163.0 to 167.0 deg-C
  • Kookpunt: 117 °C/10 mmHg(lit.)
  • Vlampunt: 117°C/10mm
  • Brekindex: 1.6050 (estimate)
  • Oplosbaarheid: H2O: insoluble
  • Waterverdelingscoëfficiënt: 不溶
  • PSA: 29.10000
  • LogboekP: 3.01190
  • Merck: 1061
  • FEMA: 2684
  • Oplosbaarheid: 1g产品溶于7ml沸乙醇、60ml冷乙醇。微溶于乙醚,不溶于水。

N-Phenylbenzamide Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 20/21/22-36/37/38
  • Veiligheidsinstructies: S22-S24/25
  • Identificatie van gevaarlijk materiaal: Xn
  • TSCA:Yes
  • Risicozinnen:R20/21/22

N-Phenylbenzamide Douanegegevens

  • HS-CODE:2924299090
  • Douanegegevens:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Phenylbenzamide Prijsmeer >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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N-Phenylbenzamide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Water Solvents: Dimethylformamide ;  24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referentie
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; Cho, Yeon-Ho; Lee, Ye-Sol; Cheon, Cheol-Hong, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine ,  N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Tetrahydrofuran ,  Water ;  24 h, pH 10.8, 25 °C
Referentie
Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses
Islam, Tariqul; Sarker, Zaidul Islam Md ; Uddin, Abm helal; Rashid, Shah Samiur; Bin, Liew Kai, Tetrahedron, 2023, 131,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
Referentie
α-Imino Iridium Carbenes from Imidoyl Sulfoxonium Ylides: Application in the One-Step Synthesis of Indoles
Caiuby, Clarice A. D.; de Jesus, Matheus P.; Burtoloso, Antonio C. B., Journal of Organic Chemistry, 2020, 85(11), 7433-7445

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-(Acetonitrile)dichloro[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,3-dihydro… Solvents: 1,4-Dioxane ;  6 h, 3 atm, 100 °C
Referentie
N-heterocyclic carbine palladium complex crystal and its synthesis method and application in preparing amide compound
, China, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ;  rt → 120 °C; 6 h, 100 psi, 120 °C
Referentie
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referentie
Substituted 2,4-diaminopyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
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Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium perchlorate ,  4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide Solvents: Dimethylformamide ;  25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, 25 °C
Referentie
Electrochemical Reduction of α-Diketones and α-Diimines in the Presence of a Bielectrophilic Substrate: Synthesis of New Aza-Crown Compounds
Medini, Hayet Khemis; Mekni, Nejib Hussein; Aoun, Sami Ben; Boujlel, Khaled, Journal of the Electrochemical Society, 2017, 164(2),

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) ,  3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ;  100 psi, rt → 120 °C; 6 h, 120 °C
Referentie
A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions
Ibrahim, Mansur B.; Suleiman, Rami; Fettouhi, Mohammed; El Ali, Bassam, RSC Advances, 2016, 6(82), 78826-78837

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium Solvents: Dimethylacetamide ;  115 °C
Referentie
1,8-Diazabicyclo[5.4.0]undec-7-ene
Savoca, Ann C.; Urgaonkar, Sameer, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-11

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1), polymer with diethenylbenze… (neutralized) Solvents: Benzonitrile ;  1 h, 130 °C
Referentie
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Li, Difan; Mao, Dan; Li, Jing; Zhou, Yu; Wang, Jun, Applied Catalysis, 2016, 510, 125-133

Productiemethode 11

Reactievoorwaarden
1.1 Catalysts: Titania Solvents: Ethanol ;  2.5 h, 25 - 35 °C
Referentie
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Zand, Zahra; Kazemi, Foad; Partovi, Adel, Journal of Photochemistry and Photobiology, 2015, 152, 58-62

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Phosphoric acid, aluminum iron salt ;  4 h, 92 °C
Referentie
Mesoporous iron aluminophosphate: an efficient catalyst for one pot synthesis of amides by ester-amide exchange reaction
Vijayasankar, A. V.; Kathyayini, H.; Tumma, Harikrishna; Nagaraju, N., Ceramic Transactions, 2012, 233, 127-140

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
Referentie
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Rovira, Mireia; Soler, Marta; Guell, Imma; Wang, Ming-Zheng; Gomez, Laura; et al, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Lithium hydroxide ,  Oxygen Catalysts: Gold (mesoporous alumina-supported) Solvents: Water ;  14 h, rt
Referentie
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Chng, Leng Leng; Yang, Jinhua; Ying, Jackie Y., ChemSusChem, 2015, 8(11), 1916-1925

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 2 - 6 h, rt
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Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Sodium formate Solvents: Dimethyl sulfoxide ;  1 h, 120 °C
Referentie
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Liu, Guyue; Hao, Feiyue; Liang, Lingling; Jin, Zhengneng; Wu, Jiashou, Organic Letters, 2023, 25(15), 2691-2695

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2211997-02-1 (silica supported; reaction product with Pd2(dba)3·CHCl3) Solvents: Dimethylformamide ,  Toluene ;  3 h, 30 bar, 100 °C
Referentie
Double carbonylation of iodoarenes in the presence of reusable palladium catalysts immobilised on supported phosphonium ionic liquid phases
Urban, Bela; Szabo, Peter; Sranko, David; Safran, Gyorgy; Kollar, Laszlo; et al, Molecular Catalysis, 2018, 445, 195-205

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  16 h, 100 °C
Referentie
A Cross-Coupling Approach to Amide Bond Formation from Esters
Ben Halima, Taoufik; Vandavasi, Jaya Kishore; Shkoor, Mohanad; Newman, Stephen G., ACS Catalysis, 2017, 7(3), 2176-2180

Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Acetic anhydride
Referentie
Acetic Anhydride
Zibuck, Regina, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  rt
Referentie
Oxidative fluorination of N-arylsulfonamides
Buckingham, Faye; Calderwood, Samuel; Checa, Begona ; Keller, Thomas; Tredwell, Matthew; et al, Journal of Fluorine Chemistry, 2015, 180, 33-39

N-Phenylbenzamide Raw materials

N-Phenylbenzamide Preparation Products

N-Phenylbenzamide Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:93-98-1)N-Phenylbenzamide
Ordernummer:A844775
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:04
Prijs ($):218.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:93-98-1)BENZANILIDE
Ordernummer:sfd6042
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:34
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:93-98-1)Benzanilide, ≥ 98.0%
Ordernummer:LE17388
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:16
Prijs ($):discuss personally
E-mail:18501500038@163.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93-98-1)N-Phenylbenzamide
A844775
Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):218.0
E-mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-98-1)BENZANILIDE
sfd6042
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
E-mail